molecular formula C13H12F3NO B2391371 Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone CAS No. 2248324-79-8

Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone

Cat. No.: B2391371
CAS No.: 2248324-79-8
M. Wt: 255.24
InChI Key: RGHYKDXESXDBBY-UHFFFAOYSA-N
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Description

Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone is a chemical compound that is part of the 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes family . These compounds are fluorinated bicyclic proline analogues and phenyl isosteres .


Synthesis Analysis

The synthesis of this compound involves a gram-scale process that includes iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . With the amino derivatives, the reaction was accompanied with carboxylation and further cyclization .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 2-oxabicyclo[2.1.1]hexane structure . It is a fluorinated bicyclic proline analogue and phenyl isostere .


Chemical Reactions Analysis

The key step in the synthesis of this compound is the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . This reaction is accompanied by carboxylation and further cyclization when amino derivatives are involved .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in terms of pKa and logP values . The compound has somewhat increased acidity and a fine-tuned lipophilicity intermediate between that of non-fluorinated or aromatic counterparts .

Future Directions

The potential of this compound and similar building blocks has been demonstrated by the generation of virtual compound libraries . These libraries fit perfectly into the lead-like chemical space, have higher three-dimensionality, and show a lower mean lead-likeness penalty compared to those obtained from either non-fluorinated or aromatic derivatives . This suggests that these compounds could have significant potential in future chemical and pharmaceutical research.

Properties

IUPAC Name

phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12-6-9(7-12)8-17(12)11(18)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHYKDXESXDBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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